N'~1~,N'~9~-bis(cyclohexylcarbonyl)nonanedihydrazide
Description
N'~1~,N'~9~-Bis(cyclohexylcarbonyl)nonanedihydrazide is a bis-acyl hydrazide derivative featuring two cyclohexylcarbonyl groups attached to a nonanedihydrazide backbone. The cyclohexylcarbonyl substituents introduce steric bulk and hydrophobicity, which may enhance adsorption properties on metallic surfaces or influence interactions in biological systems .
These analogs provide a foundation for inferring the physicochemical and functional characteristics of this compound.
Properties
Molecular Formula |
C23H40N4O4 |
|---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
1-N',9-N'-bis(cyclohexanecarbonyl)nonanedihydrazide |
InChI |
InChI=1S/C23H40N4O4/c28-20(24-26-22(30)18-12-6-4-7-13-18)16-10-2-1-3-11-17-21(29)25-27-23(31)19-14-8-5-9-15-19/h18-19H,1-17H2,(H,24,28)(H,25,29)(H,26,30)(H,27,31) |
InChI Key |
RFWLQQATBNWQMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CCCCCCCC(=O)NNC(=O)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Nonanedihydrazide: The parent compound exhibits exceptional corrosion inhibition (98.3% efficiency at 0.5 mM in 1 M HCl) due to electron-donating amino and carbonyl groups, which adsorb onto mild steel surfaces via Langmuir isotherm .
Bis(2-nitrophenyl) Derivative : Found in Piper crocatum extracts, this analog demonstrates antioxidant activity, likely due to nitro groups enhancing radical scavenging .
Impact of Substituents on Properties
- Hydrophobicity : Cyclohexylcarbonyl groups increase hydrophobicity compared to nitro or biphenylyloxyacetyl substituents. This may improve adsorption on metallic surfaces in aqueous corrosive environments or enhance membrane permeability in biological systems.
- Electronic Effects : The electron-withdrawing nature of nitro groups (in the 2-nitrophenyl analog) contrasts with the electron-donating cyclohexylcarbonyl moieties, affecting redox behavior and corrosion inhibition mechanisms .
Corrosion Inhibition Performance
Nonanedihydrazide derivatives outperform traditional inhibitors like triazoles (Table 1 in ). For example:
- At 0.5 mM, nonanedihydrazide achieves 98.3% inhibition efficiency at 303 K, surpassing benzotriazole (85–90% efficiency).
- Temperature sensitivity: Efficiency drops to 73.5% at 333 K due to desorption from the metal surface .
Theoretical studies suggest that substituents with high electron density (e.g., carbonyl groups) enhance adsorption by coordinating with iron d-orbitals. Cyclohexylcarbonyl groups in the target compound may further stabilize adsorption via hydrophobic interactions .
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